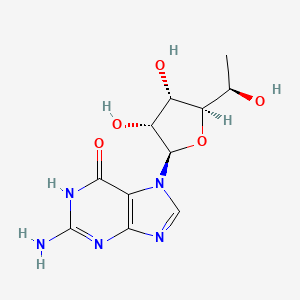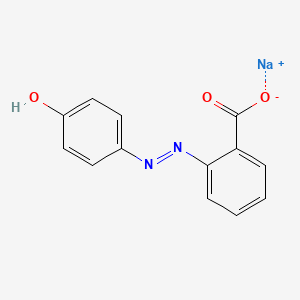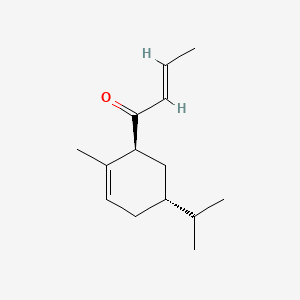
(1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one: is a chemical compound with the molecular formula C15H24O. It is a derivative of carvone, a naturally occurring monoterpenoid found in essential oils. This compound is known for its unique structural features, including an isopropyl group and a cyclohexenone ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-isopropyl-2-methyl-2-cyclohexen-1-one.
Reaction with Butenone: The key step involves the reaction of 5-isopropyl-2-methyl-2-cyclohexen-1-one with butenone under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To achieve the desired stereochemistry and functional groups.
Purification Techniques: Such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group or the double bond.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Pharmaceutical Research: It is explored for its potential use in drug development due to its unique structural features.
Industry
Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carvone: A structurally related monoterpenoid with similar functional groups.
Menthone: Another monoterpenoid with a similar cyclohexenone ring structure.
Limonene: A related compound with a similar isopropyl group but lacking the cyclohexenone ring.
Uniqueness
Structural Features: The presence of both an isopropyl group and a cyclohexenone ring makes [1S-[1alpha(E),5beta]]-1-[5-isopropyl-2-methyl-2-cyclohexen-1-yl]-2-buten-1-one unique compared to its analogs.
Chemical Properties: Its distinct reactivity and potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
39899-98-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-[(1S,5R)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-7,10,12-13H,8-9H2,1-4H3/b6-5+/t12-,13+/m1/s1 |
InChI Key |
NDIIRIBTDFAWIS-PBJSTTKNSA-N |
Isomeric SMILES |
C/C=C/C(=O)[C@H]1C[C@@H](CC=C1C)C(C)C |
Canonical SMILES |
CC=CC(=O)C1CC(CC=C1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



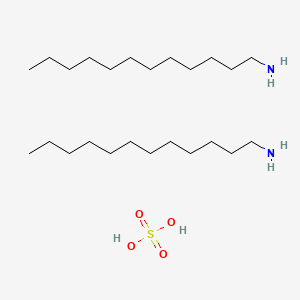
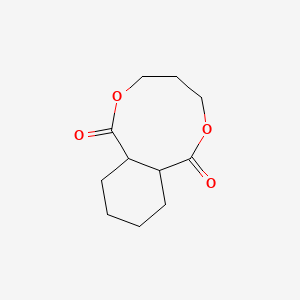
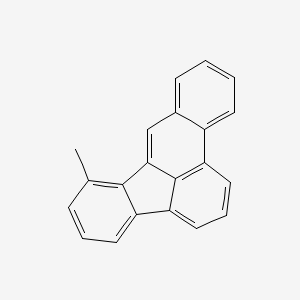
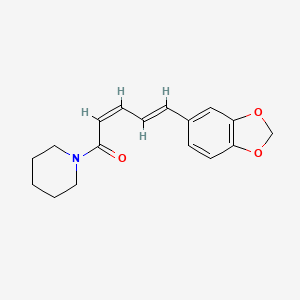
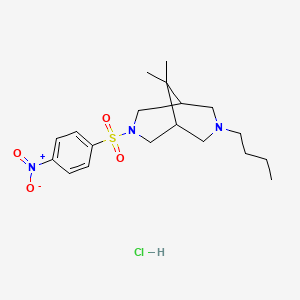

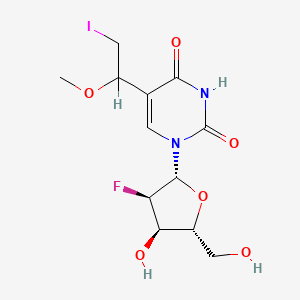
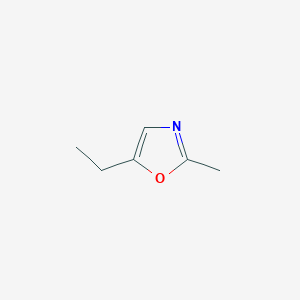
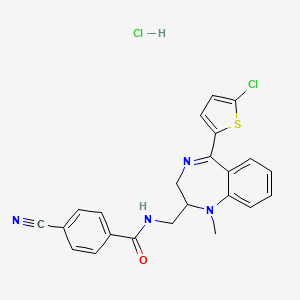
![1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B12708873.png)
